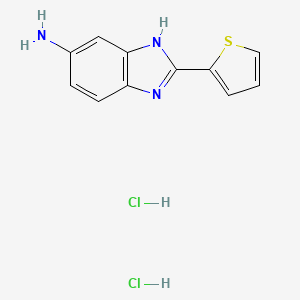

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Beschreibung

2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a heterocyclic compound combining a benzimidazole core with a thiophene substituent. Its structure enables π-π stacking interactions and enhanced electron delocalization due to the conjugated thiophene and benzodiazole systems . The dihydrochloride salt form improves solubility in polar solvents, making it suitable for biological and coordination chemistry applications. The compound exhibits notable stability across diverse solvents, attributed to hydrogen bonding and ionic interactions from the hydrochloride counterions .

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVJXHCVRONRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The preparation of 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride generally follows a multi-step process involving:

- Starting Material : o-Phenylenediamine or its derivatives, which provide the benzodiazole core.

- Condensation with Thiophene-2-carbaldehyde or related intermediates : This step introduces the thiophene substituent at the 2-position of the benzodiazole ring.

- Cyclization : Acid-catalyzed or base-catalyzed intramolecular cyclization to form the benzimidazole ring.

- Salt Formation : Treatment with hydrochloric acid to obtain the dihydrochloride salt, enhancing solubility and stability.

This approach is supported by analogous syntheses of benzodiazole derivatives where o-phenylenediamine reacts with aldehydes or amidinium salts under controlled temperature and solvent conditions to yield substituted benzimidazoles with moderate to good yields (around 60%).

Detailed Reaction Conditions and Steps

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1. Condensation | o-Phenylenediamine + Thiophene-2-carbaldehyde | Typically performed in ethanol or dichloromethane at low temperatures (0–5 °C) | Formation of Schiff base intermediate |

| 2. Cyclization | Acidic reflux (e.g., HCl in ethanol) | Promotes ring closure to form the benzimidazole core | Formation of 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine |

| 3. Salt Formation | Addition of excess HCl | Converts free base to dihydrochloride salt | Enhanced compound stability and crystallinity |

This sequence is consistent with the reported synthesis of related benzimidazole derivatives, where condensation and cyclization are key steps.

Alternative Synthetic Routes

- Amidinium Salt Route : Reaction of o-phenylenediamine with amidinium salts bearing thiophene substituents can yield 2-thiophenyl-benzimidazole derivatives through nucleophilic attack and ring closure under mild conditions.

- Isothiocyanate Cyclization : Reaction of o-phenylenediamine with thiophene-containing isothiocyanates followed by cyclization can also afford benzodiazole derivatives, sometimes with thiourea intermediates.

- Oxidative Cyclization : Use of oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to promote ring closure in imidazolidinyl intermediates bearing thiophene substituents has been documented.

Research Findings on Yields and Purity

- Yields for the benzimidazole formation step typically range from 50% to 70%, depending on reaction conditions and purity of starting materials.

- The dihydrochloride salt form improves the compound's crystallinity and facilitates purification by recrystallization from ethanol or aqueous ethanol.

- Characterization by NMR, IR, and mass spectrometry confirms the successful formation of the benzodiazole ring and the thiophene substituent.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation + Cyclization | o-Phenylenediamine + Thiophene-2-carbaldehyde | HCl, ethanol | 0–5 °C condensation, reflux cyclization | ~60 | Common, straightforward |

| Amidinium Salt Route | o-Phenylenediamine + Amidinium salt with thiophene | Ethanol or DCM, low temp | 0–5 °C | Moderate | Selectivity for benzimidazole |

| Isothiocyanate Route | o-Phenylenediamine + Thiophene isothiocyanate | Acetic acid, reflux | Moderate | Thiourea intermediate | |

| Oxidative Cyclization | Imidazolidinyl-thiophene derivatives | DDQ, methanol reflux | Low to moderate | Ring contraction |

Analyse Chemischer Reaktionen

Types of Reactions

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and benzodiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzodiazole derivatives, and various substituted thiophene and benzodiazole compounds. These products can have diverse applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Thiophene vs.

- Dihydrochloride Salts : All benzimidazole derivatives listed utilize dihydrochloride counterions, likely improving aqueous solubility and crystallinity for pharmaceutical formulations .

- Biological Activity : While the target compound’s biological profile is underexplored, structurally related benzothiophene acrylonitriles (e.g., Compound 32) exhibit potent anticancer activity (GI50 <10 nM) by disrupting microtubule assembly, a mechanism absent in benzimidazole derivatives . Conversely, benzo[b]thiophene-oxadiazole hybrids demonstrate broad-spectrum antimicrobial activity, suggesting heterocycle choice (benzimidazole vs. oxadiazole) critically influences target specificity .

Biologische Aktivität

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine

- CAS Number : 51759-47-8

- Molecular Formula : C11H9N3S

- Molecular Weight : 215.27 g/mol

- SMILES Notation : [H]N([H])C1=CC2=C(C=C1)N([H])C(=N2)C1=CC=CS1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors, which can lead to therapeutic effects in various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential inhibitory effects on certain kinases and enzymes involved in cancer progression.

- Antiproliferative Activity : Research indicates that it may possess antiproliferative properties against different cancer cell lines.

Biological Activity Data

Case Study 1: FGFR Inhibition

A study investigated the structure-activity relationship (SAR) of various benzodiazole derivatives, including this compound. The compound demonstrated significant inhibition of FGFR1 with an IC50 value less than 4.1 nM, indicating its potential as a therapeutic agent in treating cancers associated with FGFR signaling pathways.

Case Study 2: Antiproliferative Effects

In another study, the compound was tested against KG1 cell lines, showing an IC50 value of 25.3 ± 4.6 nM. This suggests that the compound can effectively inhibit cell proliferation, making it a candidate for further investigation in cancer therapy.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves coupling a thiophene derivative with a benzodiazole precursor. A common route includes:

Condensation : Reacting 2-aminothiophene with a substituted benzaldehyde under acidic conditions to form the benzodiazole core .

Amine Functionalization : Introducing the amine group at the 5-position via nitration followed by reduction (e.g., using Pd/C and H₂) .

Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride salt .

Key Considerations : Optimize reaction time and temperature to minimize by-products like over-nitrated derivatives .

Advanced: How can crystallographic disorder in the thiophene ring be resolved during X-ray structure determination?

Methodological Answer:

Crystallographic disorder, often observed in flexible moieties like the thiophene ring, requires:

Multi-Component Refinement : Use software like SHELXL to model partial occupancy or split positions .

Thermal Ellipsoid Analysis : Identify anisotropic displacement parameters to distinguish static disorder from dynamic motion.

Low-Temperature Data Collection : Reduce thermal motion effects by collecting data at 100 K .

Example : Disorder in the thiophene ring of analogous compounds was resolved using constraints on bond lengths and angles during refinement .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., thiophene δ 6.8–7.2 ppm; benzodiazole δ 7.5–8.3 ppm) .

- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the benzodiazole-thiophene region .

IR : Identify N-H stretches (~3100 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 290.1) .

Advanced: How to address discrepancies between computational and experimental UV-Vis spectra?

Methodological Answer:

Discrepancies often arise from solvent effects or excited-state dynamics. Mitigation strategies:

Solvent Correction : Apply the Conductor-like Screening Model (COSMO) in TD-DFT calculations .

Vibronic Coupling : Include Franck-Condon progressions for π→π* transitions in the benzodiazole-thiophene system.

Experimental Validation : Compare with time-resolved fluorescence to assess excited-state lifetimes .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays .

Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., BSA as a control) .

Advanced: How to analyze contradictory SAR data in benzodiazole-thiophene hybrids?

Methodological Answer:

Contradictions may stem from off-target effects or assay variability. Systematic approaches:

Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against kinase targets) .

Proteomics Profiling : Use affinity chromatography-MS to identify unintended protein interactions .

3D-QSAR Modeling : Build CoMFA/CoMSIA models to differentiate substituent effects on activity .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Temperature : Store at –20°C in airtight, light-protected vials .

Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Stability Monitoring : Perform HPLC purity checks every 6 months (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How to optimize reaction yields in scale-up synthesis?

Methodological Answer:

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs under reflux) while maintaining >80% yield .

Flow Chemistry : Implement continuous flow systems for nitration steps to enhance safety and reproducibility .

By-Product Recycling : Use column chromatography to recover unreacted starting materials (e.g., thiophene-2-carboxaldehyde) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition .

Docking Studies : Autodock Vina for preliminary binding poses in target proteins (e.g., EGFR kinase domain) .

Solubility Estimation : Employ COSMO-RS for solvent screening (e.g., PEG-400 enhances solubility 3-fold) .

Advanced: How to resolve dynamic effects in variable-temperature NMR studies?

Methodological Answer:

VT-NMR : Acquire spectra from 298 K to 193 K to slow ring-flipping in the benzodiazole core .

Line Shape Analysis : Fit peaks to Bloch equations using software like MestReNova to extract activation energy (ΔG‡ ~50 kJ/mol) .

DFT Calculations : Compare experimental ΔG‡ with computed transition states (e.g., B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.